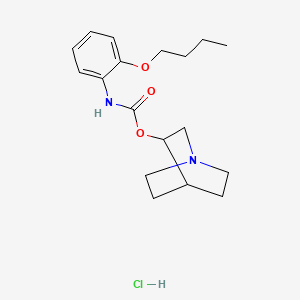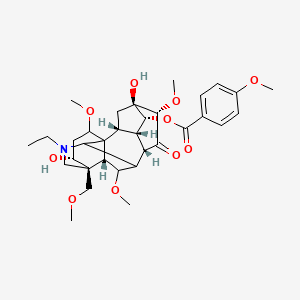
16-epi-Pyrojesaconitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Epipyrojesaconitine is a diterpenoid alkaloid compound derived from the Aconitum species. These plants have been traditionally used in various medicinal applications, particularly in East Asia. The compound is known for its complex structure and significant biological activities, making it a subject of interest in scientific research .
Preparation Methods
The synthesis of 16-Epipyrojesaconitine involves multiple steps, typically starting from simpler diterpenoid precursors. The synthetic routes often include oxidation, reduction, and cyclization reactions under controlled conditions.
Chemical Reactions Analysis
16-Epipyrojesaconitine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
16-Epipyrojesaconitine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Medicine: Traditional uses include treatments for neuralgia, gout, and certain rheumatic diseases.
Mechanism of Action
The mechanism of action of 16-Epipyrojesaconitine involves its interaction with voltage-gated sodium channels. By binding to these channels, it alters their function, leading to changes in cellular excitability. This mechanism is similar to that of other aconitine alkaloids, which are known to affect nerve and muscle function .
Comparison with Similar Compounds
16-Epipyrojesaconitine is similar to other diterpenoid alkaloids like aconitine and mesaconitine. it is unique in its specific structural configuration, which gives it distinct biological activities. Similar compounds include:
Properties
Molecular Formula |
C33H45NO10 |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S,8S,13R,14R,17S)-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-7-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C33H45NO10/c1-7-34-14-31(15-39-2)19(35)12-20(41-4)33-18-13-32(38)28(44-30(37)16-8-10-17(40-3)11-9-16)21(18)22(24(36)29(32)43-6)23(27(33)34)25(42-5)26(31)33/h8-11,18-23,25-29,35,38H,7,12-15H2,1-6H3/t18-,19-,20?,21+,22+,23?,25?,26-,27?,28-,29-,31+,32-,33?/m1/s1 |
InChI Key |
QMGHUXIUNPVSHV-YJRZMURVSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](CC(C34[C@@H]2C(C(C31)[C@@H]5[C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@@H](C5=O)OC)O)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5=O)OC)O)OC)OC)O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



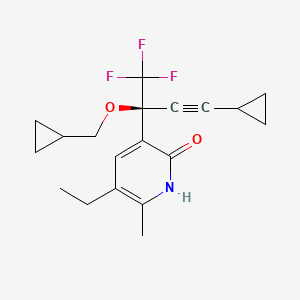
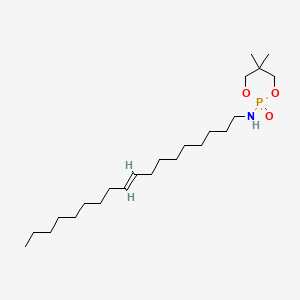

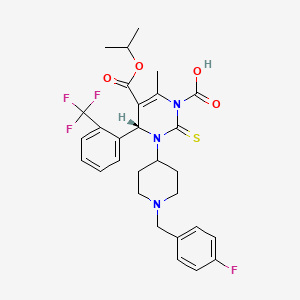
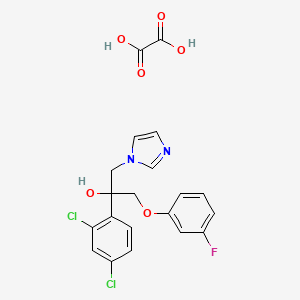
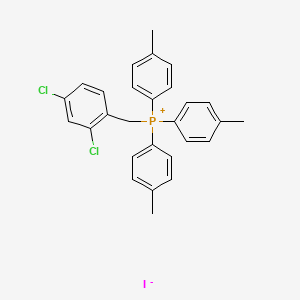
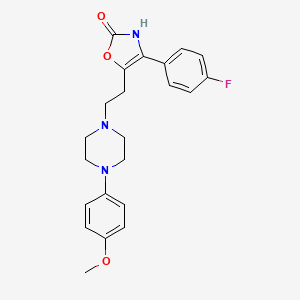
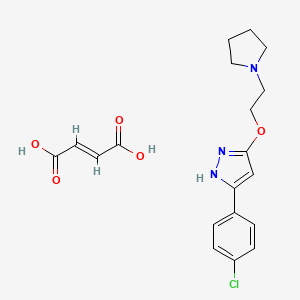

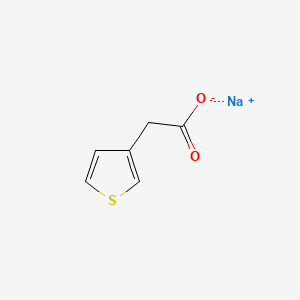
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)
